(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
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Overview
Description
®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is a chiral compound with a complex structure. It features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the reaction of aniline derivatives with tert-butyl-containing reagents. One common method includes the alkylation of aniline with ®-3,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and substituted aniline derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various reactions .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for studying enantioselective processes .
Medicine
In medicine, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity patterns make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
- 4-(((3,3-Dimethylbutan-2-yl)(ethyl)amino)methyl)aniline
- 4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)ethyl)aniline
Uniqueness
®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is unique due to its specific chiral configuration and the presence of the tert-butyl group. This configuration imparts distinct reactivity and selectivity compared to its similar compounds. The steric hindrance provided by the tert-butyl group can significantly influence the compound’s interactions and reactions, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-[[[(2R)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBIDDEKDMKPD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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